4-Phenyl-4-piperidinocyclohexanol
Overview
Description
trans-4-phenyl-4-Piperidinocyclohexanol: is a chemical compound with the molecular formula C17H25NO . It is structurally categorized as an arylcyclohexylamine and is a metabolite of phencyclidine (PCP) . This compound is known for its ability to inhibit dopamine uptake in rat striatal synaptosomes to a similar extent as PCP .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-4-piperidinocyclohexanol is the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
This compound interacts with its targets by binding to the nicotinic acetylcholine receptors. This binding inhibits the uptake of dopamine by these receptors , leading to an increase in dopamine levels in the synaptic cleft.
Biochemical Pathways
The compound affects the dopaminergic pathway , which is involved in various functions including mood regulation, reward, and addiction. By inhibiting the uptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body. Its impact on bioavailability remains to be determined.
Result of Action
The result of this compound’s action is hyperlocomotion , or increased movement . This is likely due to the enhanced dopaminergic signaling resulting from the increased dopamine levels in the synaptic cleft.
Biochemical Analysis
Biochemical Properties
4-Phenyl-4-piperidinocyclohexanol inhibits dopamine uptake in rat striatal synaptosomes to a similar extent as PCP . This suggests that it interacts with dopamine transporters, affecting the reuptake of dopamine, a neurotransmitter, in the brain .
Cellular Effects
The inhibition of dopamine uptake by this compound can lead to increased levels of dopamine in the synaptic cleft . This can affect various types of cells and cellular processes, particularly neurons involved in dopamine signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to dopamine transporters and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopamine signaling .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-phenyl-4-Piperidinocyclohexanol typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-phenyl-4-Piperidinocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: trans-4-phenyl-4-Piperidinocyclohexanol is used as an analytical reference standard in forensic chemistry and toxicology .
Biology: The compound is studied for its effects on dopamine uptake in rat striatal synaptosomes, making it relevant in neurochemical research .
Medicine: As a metabolite of phencyclidine, it is used in research to understand the pharmacokinetics and metabolism of PCP .
Industry: The compound’s inhibitory effects on dopamine uptake make it useful in the development of new pharmaceuticals targeting neurological pathways.
Comparison with Similar Compounds
Phencyclidine (PCP): trans-4-phenyl-4-Piperidinocyclohexanol is a metabolite of PCP and shares similar inhibitory effects on dopamine uptake.
Ketamine: Another arylcyclohexylamine with similar pharmacological effects but different chemical structure.
Methoxetamine: A derivative of ketamine with similar dissociative properties.
Uniqueness: trans-4-phenyl-4-Piperidinocyclohexanol is unique due to its specific structure and its role as a metabolite of PCP, providing insights into the metabolism and pharmacokinetics of PCP .
Properties
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
Record name | 4-Phenyl-4-piperidinocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-4-piperidinocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-4-piperidinocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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